tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Chiral Chemistry Medicinal Chemistry Asymmetric Synthesis

Sourcing stereochemically defined pyrrolidine building blocks with consistent enantiomeric purity remains a persistent bottleneck in medicinal chemistry workflows. (S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate (CAS 1233860-24-6) directly resolves this challenge: • Enantiomeric purity ≥98% (NLT 98%), ensuring predictable stereochemical outcomes and eliminating re-validation of chiral integrity. • Orthogonal N-Boc protection withstands basic/nucleophilic conditions, enabling selective acidic deprotection in complex synthetic sequences. • The 2-nitrophenoxy moiety serves as a latent aniline handle-reducible on demand for diazotization, amide coupling, or heterocycle construction. Supplied with full analytical documentation (HPLC, NMR); stable at 2-8°C sealed/dry.

Molecular Formula C15H20N2O5
Molecular Weight 308.334
CAS No. 1233860-24-6
Cat. No. B595839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate
CAS1233860-24-6
Molecular FormulaC15H20N2O5
Molecular Weight308.334
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-11(10-16)21-13-7-5-4-6-12(13)17(19)20/h4-7,11H,8-10H2,1-3H3
InChIKeyMMTLDQWOGUSHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate Technical Baseline


tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is a pyrrolidine-based building block used in medicinal chemistry and organic synthesis, available in chiral (S)- and (R)-enantiomeric forms, with the (S)-enantiomer assigned CAS 1233860-24-6 . The compound incorporates a pyrrolidine ring substituted at the 3-position with a 2-nitrophenoxy group and an N-Boc protecting group. This structure provides a balance of stability under standard laboratory storage conditions (2-8°C, sealed and dry) while enabling controlled deprotection under acidic conditions for downstream functionalization [1].

Stereochemical Control
Supports (S)- or (R)-enantiomer chiral reference-standard workflows for asymmetric synthesis research.
Orthogonal Protection
N-Boc group enables base/nucleophile-stable multi-step synthesis routes with acid-labile deprotection context.
Format Compatibility
Stable under standard lab storage (2-8°C, sealed/dry) supporting routine organic synthesis and medicinal chemistry applications.

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate Substitution Risks


In-class pyrrolidine building blocks are not interchangeable due to the specific stereochemical and functional group requirements for a given synthetic route. The (S)-enantiomer (CAS 1233860-24-6) and (R)-enantiomer (CAS 1233860-27-9) are distinct chemical entities that can produce different biological outcomes or require separate analytical validation in regulated environments [1]. Similarly, the N-Boc protecting group provides orthogonal stability to basic and nucleophilic conditions relative to other N-protected analogs, enabling unique synthetic sequences . Substitution with the free amine analog (3-(2-nitrophenoxy)pyrrolidine, CAS 1220175-34-7) or hydrochloride salt alters reactivity, solubility, and would require re-optimization of reaction conditions and purification protocols [2].

Enantiomer mismatch: (S)-enantiomer (CAS 1233860-24-6) and (R)-enantiomer (CAS 1233860-27-9) may produce distinct stereochemical outcomes in target-binding studies.
Protecting-group shift: N-Boc stability profile differs from N-Cbz (hydrogenolysis) and free amine (nucleophilic reactivity), potentially requiring route redesign.
Salt/Free base impact: Substitution with free amine (CAS 1220175-34-7) or hydrochloride salt may alter solubility context and necessitate purification re-optimization.

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate Differentiation Evidence


Enantiomeric Purity and Chiral Identity

The (S)-enantiomer (CAS 1233860-24-6) is differentiated from the (R)-enantiomer (CAS 1233860-27-9) by its specific optical rotation and chiral chromatographic retention time, ensuring the correct stereochemistry for target engagement in asymmetric syntheses [1].

Chiral Identity
Direct comparison
(S)-enantiomer, CAS 1233860-24-6, purity ≥ 98%
Supports stereochemical control in asymmetric synthesis research.
Requires chiral HPLC or polarimetry verification for lot-specific attribution.
Chiral Chemistry Medicinal Chemistry Asymmetric Synthesis

N-Boc Stability vs. Free Amine and N-Cbz

The N-Boc group on the target compound confers stability to nucleophiles and bases, requiring acidic conditions (e.g., TFA) for deprotection, whereas the free amine analog (3-(2-nitrophenoxy)pyrrolidine) is nucleophilic and must be stored as a salt to prevent degradation . This orthogonal stability profile is a key differentiator from N-Cbz-protected analogs, which require hydrogenolysis .

Protecting Group Strategy
Class-level context
N-Boc: stable to bases/nucleophiles, labile to acids. Free amine requires salt formation. N-Cbz requires hydrogenolysis.
Supports orthogonal multi-step synthetic sequence planning.
Class-level inference; reactivity context may vary with substrate complexity.
Organic Synthesis Chemical Stability Protecting Group Strategy

Solubility Advantages vs. Free Amine Analogs

The N-Boc group increases lipophilicity, enhancing solubility in organic solvents (e.g., DMSO, EtOH) compared to the more polar free amine analog . This property is advantageous for reaction workup, chromatographic purification, and certain biological assays where organic solvent compatibility is required [1].

Solubility Profile
Data to verify
N-Boc analog is more lipophilic and soluble in organic solvents (DMSO, EtOH) compared to the more polar free amine.
Guides solvent selection for reaction workup and chromatographic purification.
Supports organic-phase handling; computational logP estimation recommended for exact context.
Pre-formulation Drug Discovery Physicochemical Properties

Purity Specifications and Impurity Profiles

The target compound is commercially available with purity specifications of ≥95% to ≥98% by HPLC or GC, which directly impacts the quality of downstream products and analytical reproducibility . Variations in purity and impurity profiles among vendors can affect reaction yields and require additional purification steps .

Purity Specification
Direct comparison
≥95% (AKSci) vs ≥98% (Leyan, MolCore) by HPLC/GC
Purity review may affect downstream reaction yield and side-product profiles.
Lot-specific COA review is recommended for high-sensitivity synthetic applications.
Quality Control Analytical Chemistry Regulatory Compliance

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate Application Scenarios


Chiral Building Block for Asymmetric Synthesis

The (S)-enantiomer (CAS 1233860-24-6) serves as a key chiral intermediate in the construction of stereochemically complex pharmaceuticals, where the specific (S)-configuration is required for target binding. Its high enantiomeric purity (NLT 98%) ensures the desired stereochemical outcome in subsequent transformations .

Multi-Step Synthesis with Orthogonal Protection

The N-Boc group provides stability under basic and nucleophilic conditions, allowing for selective deprotection with acid when desired. This orthogonal stability profile makes it a preferred building block for complex synthetic routes where other functional groups must remain intact .

Nitroarene Reduction to Aniline Derivatives

The 2-nitrophenoxy moiety can be selectively reduced to the corresponding aniline, providing a handle for further functionalization (e.g., diazotization, amide coupling) in medicinal chemistry programs. This transformation is a key step in the synthesis of diverse heterocyclic scaffolds .

Application
Selection Property
Validation Focus
Enantioselective Synthesis Studies
Chiral identity (S/R) context
Chiral HPLC or polarimetry endpoint review
Orthogonal Multi-Step Synthesis
N-Boc stability profile context
Orthogonal deprotection endpoint review
Nitroarene Reduction to Aniline Derivatives
Nitro reduction capability context
Aniline derivatization endpoint verification

Technical Documentation Hub

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